molecular formula C7H14O3 B175150 Propanoic acid, 2-butoxy-, (S)- CAS No. 104631-62-1

Propanoic acid, 2-butoxy-, (S)-

Cat. No.: B175150
CAS No.: 104631-62-1
M. Wt: 146.18 g/mol
InChI Key: LXSVWFRZICUOLU-LURJTMIESA-N
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Description

Propanoic acid, 2-butoxy-, (S)- is a chiral carboxylic acid derivative characterized by a butoxy (-OC₄H₉) substituent at the second carbon of the propanoic acid backbone and an (S)-configuration at the stereogenic center.

Properties

CAS No.

104631-62-1

Molecular Formula

C7H14O3

Molecular Weight

146.18 g/mol

IUPAC Name

(2S)-2-butoxypropanoic acid

InChI

InChI=1S/C7H14O3/c1-3-4-5-10-6(2)7(8)9/h6H,3-5H2,1-2H3,(H,8,9)/t6-/m0/s1

InChI Key

LXSVWFRZICUOLU-LURJTMIESA-N

SMILES

CCCCOC(C)C(=O)O

Isomeric SMILES

CCCCO[C@@H](C)C(=O)O

Canonical SMILES

CCCCOC(C)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Branching vs. Ether Substituents :

  • 2-Methylpropanoic acid (Isobutyric acid): This branched isomer () has a lower molecular weight (88.11 g/mol) and higher volatility compared to 2-butoxypropanoic acid. Its boiling point is 154°C, whereas the butoxy group in the target compound would increase molecular weight and likely elevate the boiling point due to increased van der Waals interactions .
  • 2-Hydroxypropanoic acid (Lactic acid): The hydroxyl group enhances hydrogen bonding, increasing water solubility (miscible in water). In contrast, the hydrophobic butoxy group in 2-butoxypropanoic acid would reduce aqueous solubility, making it more suitable for lipid-rich environments .

Table 1: Substituent Impact on Key Properties

Compound Substituent Boiling Point (°C) Water Solubility Key Applications
2-Butoxypropanoic acid, (S)- Butoxy (-OC₄H₉) ~200–220* Low Agrochemicals, surfactants
2-Methylpropanoic acid Methyl (-CH₃) 154 Moderate Food aroma (carob, pineapple)
3-(Methylthio)propanoic acid esters Methylthio (-SCH₃) N/A Low Flavor compounds (pineapple)
3-Phenylpropanoic acid Phenyl (-C₆H₅) 285–290 Very low Antimicrobial agents

*Estimated based on homologous series.

Chemical Reactivity and Stability

  • Esterification and Polymerization: Plasma polymerization of propanoic acid () retains ~65% carboxylic acid functionality at low power (1 W). The butoxy group’s steric bulk might hinder polymerization efficiency but increase the polymer’s hydrophobicity .
  • Acid Stability: Compared to 2-hydroxypropanoic acid esters (), the ether linkage in 2-butoxypropanoic acid is less prone to hydrolysis under acidic conditions, suggesting better stability in formulations .

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